molecular formula C7H14ClNO2 B3433046 (2R,3S)-3-methylpiperidine-2-carboxylic acid hydrochloride CAS No. 123811-77-8

(2R,3S)-3-methylpiperidine-2-carboxylic acid hydrochloride

Cat. No. B3433046
CAS RN: 123811-77-8
M. Wt: 179.64 g/mol
InChI Key: ZRDPTHZAEZSISM-RIHPBJNCSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “(2R,3S)-3-methylpiperidine-2-carboxylic acid hydrochloride” include a molecular weight of 179.64 g/mol and a molecular formula of C7H14ClNO2 . Unfortunately, other specific properties like melting point, boiling point, and density were not found in the sources I accessed.

Future Directions

The future directions for “(2R,3S)-3-methylpiperidine-2-carboxylic acid hydrochloride” could involve its continued use in research, particularly as an intermediate in the synthesis of other compounds. For instance, it is used in the preparation of substituted pyrazolylpyrimidines, which function as soluble guanylate cyclase stimulators . These stimulators are being explored as potential treatment options for conditions like pulmonary hypertension .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R,3S)-3-methylpiperidine-2-carboxylic acid hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-methyl-1-pyrrolidine", "Sodium hydroxide", "Methyl iodide", "Sodium borohydride", "Hydrochloric acid", "Diethyl ether", "Ethanol", "Water" ], "Reaction": [ "Step 1: 2-methyl-1-pyrrolidine is reacted with sodium hydroxide to form (S)-2-methylpyrrolidine.", "Step 2: (S)-2-methylpyrrolidine is reacted with methyl iodide to form (S)-2-methyl-1-(methylamino)butane.", "Step 3: (S)-2-methyl-1-(methylamino)butane is reduced with sodium borohydride to form (S)-2-methyl-1-butylamine.", "Step 4: (S)-2-methyl-1-butylamine is reacted with ethyl chloroformate to form (S)-2-methyl-1-butyl carbamate.", "Step 5: (S)-2-methyl-1-butyl carbamate is hydrolyzed with hydrochloric acid to form (S)-3-methylpiperidine-2-carboxylic acid.", "Step 6: (S)-3-methylpiperidine-2-carboxylic acid is reacted with hydrochloric acid in diethyl ether to form (2R,3S)-3-methylpiperidine-2-carboxylic acid hydrochloride." ] }

CAS RN

123811-77-8

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

(2R,3S)-3-methylpiperidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c1-5-3-2-4-8-6(5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m0./s1

InChI Key

ZRDPTHZAEZSISM-RIHPBJNCSA-N

Isomeric SMILES

C[C@H]1CCCN[C@H]1C(=O)O.Cl

SMILES

CC1CCCNC1C(=O)O.Cl

Canonical SMILES

CC1CCCNC1C(=O)O.Cl

Origin of Product

United States

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